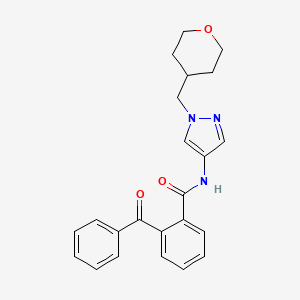

2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

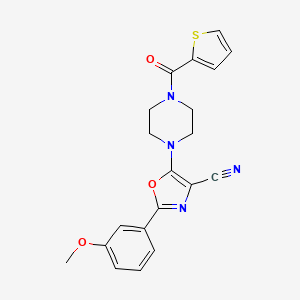

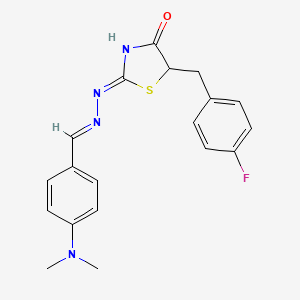

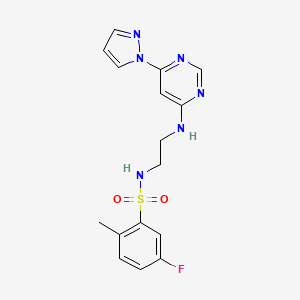

The compound "2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide" is a derivative of benzamide, which is a significant class of compounds in medicinal chemistry due to their biological applications. Benzamide derivatives are known to possess a variety of biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity, given the presence of the pyrazole and tetrahydro-2H-pyran rings, which are common motifs in drug molecules .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of substituted pyrazoles with benzoyl chlorides or other acylating agents. For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Although the specific synthesis of "2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a suitable pyrazole derivative and a benzoyl compound with the appropriate substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated in the study of antipyrine-like derivatives . These compounds often exhibit intermolecular interactions such as hydrogen bonding and π-interactions, which can influence their solid-state packing and stability. The presence of substituents like the tetrahydro-2H-pyran ring in the compound of interest could lead to additional interactions, potentially affecting its molecular conformation and properties.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The pyrazole ring can act as a nucleophilic site, while the benzoyl group can undergo electrophilic substitution reactions. The reactivity of these compounds can be further modified by the presence of additional functional groups, such as the tetrahydro-2H-pyran ring, which may be involved in reactions like ring-opening or could affect the overall reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Properties such as solubility, melting point, and stability can vary widely depending on the nature and position of substituents on the benzamide core. For instance, the introduction of halogen atoms, as seen in some antipyrine derivatives, can affect the compound's polarity and intermolecular interactions . The specific properties of "2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide" would need to be determined experimentally, but it is likely that the tetrahydro-2H-pyran ring would contribute to its lipophilicity and could influence its biological activity.

Scientific Research Applications

Research Applications of Similar Compounds

Structural and Chemical Analysis

Studies on molecules like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide have focused on their formation through Diels-Alder reactions, detailing their crystalline structure and the intermolecular interactions at play, such as hydrogen bonds and π-π interactions (Kranjc et al., 2011). These findings are crucial for understanding the molecular arrangements that contribute to the stability and reactivity of such compounds, providing a foundation for their potential applications in material science and drug design.

Synthesis and Reactivity

The reactivity of 1H-pyrazole-3-carboxylic acid derivatives towards various hydroxylamines and carbazates to yield novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and related compounds has been documented. These syntheses offer insights into the versatility of pyrazole-based compounds in creating a diverse array of chemical entities, which can be pivotal in the development of new materials or pharmaceuticals (Yıldırım & Korkusuz, 2010).

Antiviral Activity

Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered significant antiviral activities against the H5N1 strain of the influenza A virus, highlighting the potential of such compounds in therapeutic applications against viral infections (Hebishy et al., 2020).

Antimicrobial and Cytotoxic Activities

The synthesis and characterization of compounds like N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and their metal complexes have been explored for their in vitro cytotoxic activity against cancer cells and antimicrobial properties. Such studies are fundamental in drug discovery and the development of new treatments for infectious diseases and cancer (Asegbeloyin et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division . These proteins, such as FtsZ, are considered potential targets for the development of novel antibacterial agents .

Mode of Action

This interaction could potentially inhibit the target’s activity, leading to the desired therapeutic effect .

Biochemical Pathways

Based on the potential target of action, it can be inferred that the compound may affect pathways related to bacterial cell division . The downstream effects of this could include inhibition of bacterial growth, providing a potential mechanism for its antimicrobial activity.

Result of Action

Given its potential target, it can be inferred that the compound may inhibit bacterial cell division, leading to an antimicrobial effect .

properties

IUPAC Name |

2-benzoyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-22(18-6-2-1-3-7-18)20-8-4-5-9-21(20)23(28)25-19-14-24-26(16-19)15-17-10-12-29-13-11-17/h1-9,14,16-17H,10-13,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMHJRPERAKRAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzoyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)